(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine

Vue d'ensemble

Description

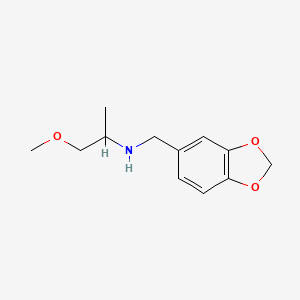

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is a chemical compound with the molecular formula C12H17NO2. It is known for its unique structure, which includes a benzodioxole ring and an amine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Introduction of the Amine Group: The amine group is introduced via a reductive amination reaction, where the benzodioxole intermediate reacts with an appropriate amine precursor under reducing conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzodioxole ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzodioxole derivatives.

Applications De Recherche Scientifique

The compound (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine , also known by its chemical formula , has garnered attention in various scientific and industrial applications. This article explores its applications in scientific research, particularly in pharmacology and chemistry, while providing comprehensive data and insights.

Pharmacological Research

The compound is structurally related to several psychoactive substances, which positions it as a candidate for research into new pharmacological agents. Its potential applications include:

- Psychoactive Studies : Due to its structural similarities with known psychoactive compounds, research is being conducted to explore its effects on the central nervous system (CNS). Preliminary studies suggest it may influence serotonin receptors, which are crucial in mood regulation and cognition .

- Therapeutic Potential : Investigations are ongoing into its potential therapeutic uses for conditions such as depression and anxiety disorders. The compound's interaction with neurotransmitter systems could lead to the development of new antidepressants or anxiolytics .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate:

- Building Block for Derivatives : It can be used to synthesize various derivatives that may exhibit enhanced pharmacological properties or reduced side effects compared to existing drugs. This versatility makes it a target for medicinal chemists aiming to optimize drug efficacy .

Analytical Chemistry

The compound's unique structure allows for its use in analytical methods:

- Chromatography and Spectroscopy : It can be utilized as a reference standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry). These methods are essential for quantifying the compound in biological samples or pharmaceutical formulations .

Case Study 1: Psychoactive Effects

A study conducted on the psychoactive effects of derivatives related to this compound highlighted its potential as a novel psychoactive substance (NPS). Researchers observed significant alterations in behavior and mood among test subjects, indicating that further exploration could lead to new therapeutic avenues .

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry project, researchers successfully synthesized multiple derivatives from this compound. These derivatives were tested for their binding affinity to serotonin receptors, revealing promising candidates for further development into antidepressant medications .

Mécanisme D'action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in certain cancer cell lines . The compound may interact with microtubules and tubulin, leading to the disruption of microtubule assembly and subsequent cell death.

Comparaison Avec Des Composés Similaires

1,3-Benzodioxole: A simpler analog without the amine group.

2-Methoxy-1-methylethylamine: Lacks the benzodioxole ring.

Benzodioxole derivatives: Various derivatives with different substituents on the benzodioxole ring.

Uniqueness: (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is unique due to its combined structural features of the benzodioxole ring and the amine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and potential therapeutic uses.

Activité Biologique

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is a compound with the molecular formula C₁₂H₁₇NO₂. Its unique structure, featuring a benzodioxole ring and an amine group, suggests potential biological activities that have been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine

- Molecular Weight : 223.27 g/mol

- CAS Number : 418780-46-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may induce apoptosis and cause cell cycle arrest in various cancer cell lines. The compound is believed to influence signaling pathways related to cell proliferation and survival.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to inhibit growth and induce apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induces apoptosis |

| A549 (Lung) | 15.0 | Inhibits proliferation |

| HeLa (Cervical) | 10.0 | Causes cell cycle arrest |

Antioxidant Activity

The presence of the benzodioxole moiety suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

Case Studies

Several studies highlight the biological activity of this compound:

-

Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with the compound.

-

Antioxidant Evaluation :

- Research conducted by Zhang et al. evaluated the antioxidant capacity of various benzodioxole derivatives, including this compound. The findings suggested significant free radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related conditions.

-

Mechanistic Insights :

- A mechanistic study revealed that this compound modulates key signaling pathways involved in cancer progression, including the PI3K/Akt pathway.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Benzodioxole | Lacks amine group | Limited biological activity |

| 2-Methoxy-1-methylethylamine | Lacks benzodioxole ring | Moderate neuroprotective effects |

| (3,4-Methylenedioxyphenyl)methanol | Similar benzodioxole structure | Notable analgesic properties |

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(7-14-2)13-6-10-3-4-11-12(5-10)16-8-15-11/h3-5,9,13H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEAKWCDCFOHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386059 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418780-46-8 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.